- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichlorideBulletin des Societes Chimiques Belges, 1988, 97(10), 787-9,
Cas no 92-82-0 (Phenazine)

Phenazine structure
Nombre del producto:Phenazine
Número CAS:92-82-0
MF:C12H8N2
Megavatios:180.205322265625
MDL:MFCD00005023
CID:34667
PubChem ID:4757
Phenazine Propiedades químicas y físicas
Nombre e identificación
-
- Phenazine
- DIBENZO[B,E]PYRAZINE
- Dibenzo-p-diazine
- Phenazine Dibenzo[b,e]pyrazine
- PHENAZINE, FOR FLUORESCENCE
- Phenazine,ZoneRefined
- 9,10-diazaanthracene
- Acridizine
- Azophenylene
- dibenzo{b,e}pyrazine
- Dibenzoparadiazine
- Dibenzopyrazine
- EINECS 202-193-9
- Phenazine, 98%
- 2JHR6K463W
- PCNDJXKNXGMECE-UHFFFAOYSA-N
- phenazine beta-polymorph
- MLS000584128
- KSC236A6R
- WLN: T C666 BN INJ
- HMS2270D07
- NSC13157
- BDBM50131720
- NSC 13157
- EN300-19686
- AC-16674
- PHENAZINE [MI]
- BP-12524
- MFCD00005023
- CU-01000131491-2
- CS-W017193
- DTXSID2059069
- C21476
- H11310
- CHEBI:36674
- SY010011
- AB00572675-08
- NS00010829
- SCHEMBL9049
- P-2340
- NCGC00245795-01
- NSC-13157
- AKOS002276063
- BRN 0126500
- SMR000112237
- EU-0033385
- 5-23-08-00389 (Beilstein Handbook Reference)
- AS-14846
- Z104474738
- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- P0082
- VU0085282-1
- AMY25819
- Q419781
- AI3-00065
- FT-0658438
- 92-82-0
- UNII-2JHR6K463W
- CHEMBL119870
- HY-W016477
-
- MDL: MFCD00005023
- Renchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- Clave inchi: PCNDJXKNXGMECE-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
- Brn: 0126500
Atributos calculados
- Calidad precisa: 180.06900
- Masa isotópica única: 180.068748
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 0
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 25.8
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
- Xlogp3: 2.8
Propiedades experimentales
- Color / forma: Colorless or yellowish needle like crystals
- Denso: 1.1836 (rough estimate)
- Punto de fusión: 174.0 to 178.0 deg-C
- Punto de ebullición: 360 ºC
- Punto de inflamación: 160.3±11.7 °C
- índice de refracción: 1.5200 (estimate)
- Disolución: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
- Coeficiente de distribución del agua: Insoluble
- PSA: 25.78000
- Logp: 2.78300
- Presión de vapor: 0.0±0.8 mmHg at 25°C
- Merck: 7217
- Disolución: It is almost insoluble in water, slightly soluble in ethanol, ether and benzene, and soluble in inorganic acids to form a yellow to red solution.
- PKA: 1.20(at 20℃)
- Sensibilidad: Sensitive to humidity
Phenazine Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H401
- Declaración de advertencia: P273-P501
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: R22;R68
- Instrucciones de Seguridad: S22-S24/25-S36/37
- Rtecs:SG1360000
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Store at room temperature
- Términos de riesgo:R22; R68
- TSCA:Yes
Phenazine Datos Aduaneros
- Código HS:29163900
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenazine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P225A-25g |
Phenazine |
92-82-0 | 98% | 25g |
¥175.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-1g |
Phenazine |
92-82-0 | 99.0%(LC) | 1g |
¥205.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0082-5g |
Phenazine |
92-82-0 | 99.0%(LC) | 5g |
¥455.0 | 2022-05-30 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367-1g |
Phenazine |
92-82-0 | 99%(GC) | 1g |
¥ 158.8 | 2024-07-19 | |
eNovation Chemicals LLC | Y1317604-5G |
phenazine |
92-82-0 | 97% | 5g |
$85 | 2024-07-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208162-10g |
Phenazine, |
92-82-0 | 10g |
¥489.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59930-1g |
Phenazine |
92-82-0 | 1g |
¥36.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 240993-1g |
Phenazine |
92-82-0 | 95% | 1g |
¥ 220 | 2022-04-26 | |
TRC | P295383-10g |
Phenazine |
92-82-0 | 10g |
$ 64.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D370206-1kg |
Phenazine |
92-82-0 | 97% | 1kg |
$1200 | 2023-09-03 |
Phenazine Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C
Referencia
- Synthesis of substituted phenazines via palladium-catalyzed aryl ligationHeterocycles, 2012, 84(2), 1345-1353,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa, Spain, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Glucose , Potassium persulfate Solvents: Water ; 6 h, 40 °C
Referencia
- K2S2O8 activation by glucose at room temperature for the synthesis and functionalization of heterocycles in waterChemical Communications (Cambridge, 2021, 57(68), 8437-8440,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid , Tetrabutylammonium bromide , Copper sulfate Solvents: Water ; 30 h, 120 °C; 120 °C → rt
Referencia
- Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Trifluoroacetic acid ; overnight, rt
Referencia
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclizationTetrahedron Letters, 2020, 61(46),,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C
Referencia
- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,
Synthetic Routes 8
Condiciones de reacción
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ; 40 min, 600 °C
Referencia
- Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic aminesJournal of Heterocyclic Chemistry, 2004, 41(1), 1-6,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
Referencia
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxidesChemical Communications (Cambridge, 2015, 51(32), 7035-7038,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C
Referencia
- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and PyridoquinoxalinesEuropean Journal of Organic Chemistry, 2013, 2013(36), 8330-8335,
Synthetic Routes 13
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
Referencia
- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,
Synthetic Routes 16
Synthetic Routes 17
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Referencia
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitronesChemische Berichte, 1990, 123(3), 647-8,
Synthetic Routes 19
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C
Referencia
- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in waterJournal of Organometallic Chemistry, 2012, 705, 75-78,
Phenazine Raw materials
- 2-Aminodiphenylamine
- 5,10-dihydro-Phenazine
- Pyocyanin
- 3-Bromobenzene-1,2-diamine
- 2-Iodoaniline
- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-
- Phenazine, 5-oxide
- Phenazine, 5,10-dioxide
Phenazine Preparation Products
Phenazine Literatura relevante
-
Leilei Li,Long Chen,Yuehua Wen,Tengfei Xiong,Hong Xu,Wenfeng Zhang,Gaoping Cao,Yusheng Yang,Liqiang Mai,Hao Zhang J. Mater. Chem. A 2020 8 26013
-
Carlos de la Cruz,Antonio Molina,Nagaraj Patil,Edgar Ventosa,Rebeca Marcilla,Andreas Mavrandonakis Sustainable Energy Fuels 2020 4 5513
-
Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009
-
Abolfazl Olyaei,Mahdieh Sadeghpour RSC Adv. 2022 12 13837
-
5. Raman spectra-based structural classification analysis of quinoidal and derived molecular systemsArthur P. Pena,Renata G. Almeida,Jo?o Luiz Campos,Hélio F. Dos Santos,Eufranio N. da Silva Júnior,Ado Jorio Phys. Chem. Chem. Phys. 2022 24 1183
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
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